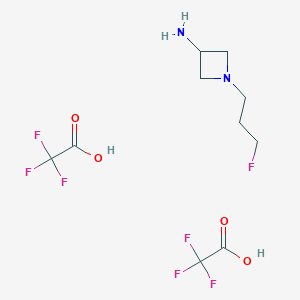
1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) is a chemical compound with the molecular formula C10H15F7N2O4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) typically involves the reaction of 1-(3-fluoropropyl)azetidin-3-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bis(trifluoroacetate) salt. The process involves:
Starting Materials: 1-(3-fluoropropyl)azetidin-3-amine and trifluoroacetic acid.
Reaction Conditions: The reaction is usually conducted at room temperature with stirring to ensure complete mixing of the reactants.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) can be compared with other similar compounds, such as:
1-(2,2,2-Trifluoroethyl)azetidin-3-amine bis(trifluoroacetate): This compound has a similar structure but with a trifluoroethyl group instead of a fluoropropyl group.
1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate): This compound has a different counterion, which can affect its solubility and reactivity.
The uniqueness of 1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) lies in its specific fluoropropyl group and trifluoroacetate counterions, which confer distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C10H15F7N2O4 |
|---|---|
Poids moléculaire |
360.23 g/mol |
Nom IUPAC |
1-(3-fluoropropyl)azetidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13FN2.2C2HF3O2/c7-2-1-3-9-4-6(8)5-9;2*3-2(4,5)1(6)7/h6H,1-5,8H2;2*(H,6,7) |
Clé InChI |
OGJQPKPEUCNXEI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1CCCF)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14072810.png)
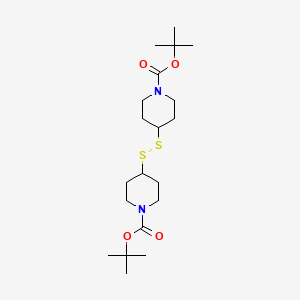
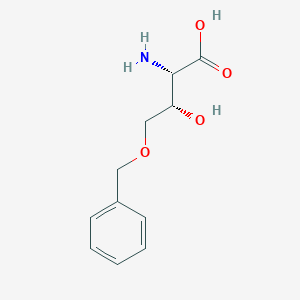
![(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14072826.png)
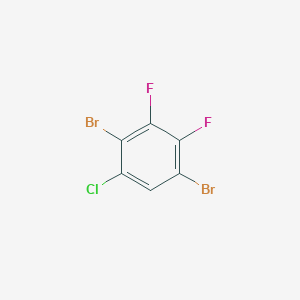
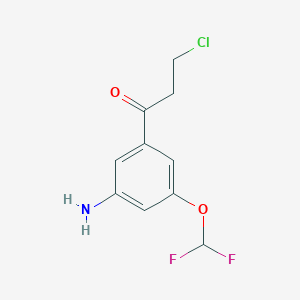
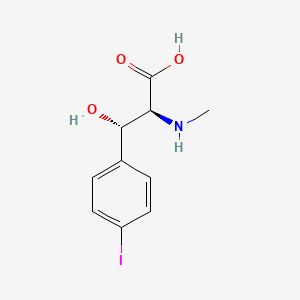
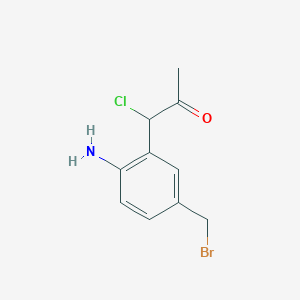
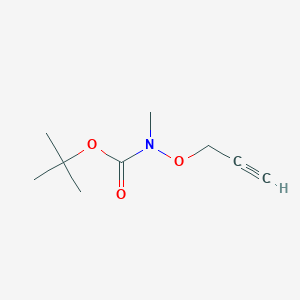

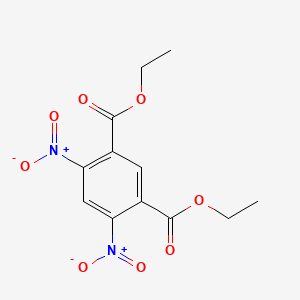
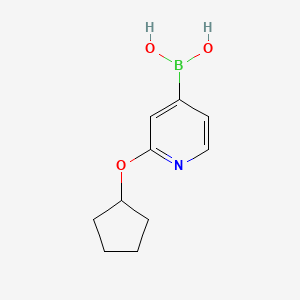

![{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile](/img/structure/B14072889.png)
